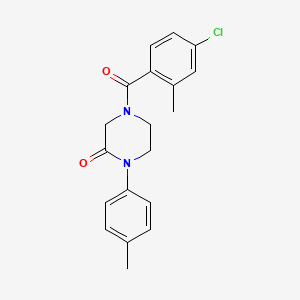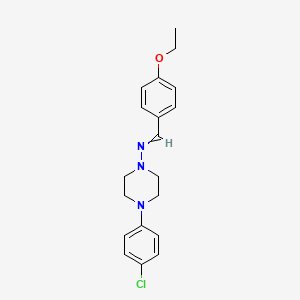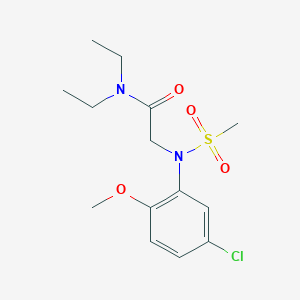
4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, such as "4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone," often involves nucleophilic substitution reactions, where piperazine acts as a nucleophile reacting with various electrophiles to introduce different substituents. These synthesis methods are crucial for the development of compounds with potential biological and pharmacological applications (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone," is characterized by single crystal X-ray diffraction studies. These studies reveal the conformation, crystal system, and space group of the molecules, providing insights into the intermolecular interactions that govern the assembly of molecules in the solid state. The presence of hydrogen bonds and π-π stacking interactions are commonly observed, contributing to the stabilization of the molecular structure (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization, to form complex structures with specific functional groups. These reactions are pivotal for modifying the chemical properties of the compound, such as reactivity and stability, which are essential for its potential applications in medicinal chemistry and drug design (Chinthal, Kavitha, Yathirajan, Foro, & Glidewell, 2021).
Physical Properties Analysis
The physical properties of "4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone," such as solubility, melting point, and crystallinity, are determined by its molecular structure. These properties are crucial for the compound's formulation and application in various fields, including pharmaceuticals. The analysis of physical properties helps in understanding the compound's behavior under different conditions and its compatibility with other substances (Yarim, Koksal, Durmaz, & Atalay, 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, play a crucial role in the compound's applications. Studies on "4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone" focus on its potential biological activities, including antimicrobial and anticancer properties. These analyses provide valuable information for further research and development in therapeutic agents (Jallapally, Addla, Yogeeswari, Sriram, & Kantevari, 2014).
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Scientific Research
Piperazine and its derivatives are prominent in medicinal chemistry for their versatility in drug design. They are found in drugs with various therapeutic uses including antipsychotic, antidepressant, anticancer, and antiviral applications. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, suggesting that 4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone may have varied pharmacological applications depending on its specific structural modifications and interactions (Rathi et al., 2016).
Parabens and Their Environmental Impact
Parabens, including methylparaben and propylparaben, are widely used as preservatives in consumer products. Their ubiquity in surface water and sediments raises concerns about their environmental impact, particularly as emerging contaminants. They can undergo biodegradation but are always present at low concentrations in effluents, indicating continuous introduction into the environment. This highlights the importance of understanding the environmental fate and behavior of similar compounds for assessing their potential impacts (Haman et al., 2015).
Applications in Drug Design and Disease Treatment
Compounds containing piperazine rings and benzoyl groups have been explored for their therapeutic potentials, including as kinase inhibitors for treating conditions like depression, psychosis, and anxiety. The metabolism and disposition of such compounds, including the formation of reactive intermediates, are critical for understanding their pharmacological actions and potential side effects, suggesting areas of research for 4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)-2-piperazinone (Caccia, 2007).
Propiedades
IUPAC Name |
4-(4-chloro-2-methylbenzoyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-3-6-16(7-4-13)22-10-9-21(12-18(22)23)19(24)17-8-5-15(20)11-14(17)2/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEQPAVEORGULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)
![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)
![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)
![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)


![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)

